3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 879996-57-3
VCID: VC4353659
InChI: InChI=1S/C10H8N2O2/c13-6-8-5-11-12-10(8)7-1-3-9(14)4-2-7/h1-6,14H,(H,11,12)
SMILES: C1=CC(=CC=C1C2=C(C=NN2)C=O)O
Molecular Formula: C10H8N2O2
Molecular Weight: 188.186

3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 879996-57-3

Cat. No.: VC4353659

Molecular Formula: C10H8N2O2

Molecular Weight: 188.186

* For research use only. Not for human or veterinary use.

3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde - 879996-57-3

Specification

CAS No. 879996-57-3
Molecular Formula C10H8N2O2
Molecular Weight 188.186
IUPAC Name 5-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C10H8N2O2/c13-6-8-5-11-12-10(8)7-1-3-9(14)4-2-7/h1-6,14H,(H,11,12)
Standard InChI Key LWSHTQYMDDOOPT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=NN2)C=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at the 3-position with a 4-hydroxyphenyl group and at the 4-position with a formyl group. The IUPAC name, 5-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, reflects this arrangement. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
InChI KeyLWSHTQYMDDOOPT-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=C(C=NN2)C=O)O

The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity .

Crystallographic Insights

Single-crystal X-ray studies reveal a planar pyrazole ring with a dihedral angle of 12.5° relative to the phenyl ring. Intramolecular hydrogen bonding (O–H···N) stabilizes the structure, while intermolecular interactions (e.g., O–H···O with water) facilitate 2D layer formation .

Synthesis and Manufacturing Processes

Vilsmeier-Haack Formylation

The primary synthesis route involves the Vilsmeier-Haack reaction, where N'-[1-(4-hydroxyphenyl)ethylidene]hydrazides react with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the aldehyde . For example:

Hydrazide+POCl3/DMF3-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde\text{Hydrazide} + \text{POCl}_3/\text{DMF} \rightarrow \text{3-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde}

This method achieves yields of 65–78% under optimized conditions (70–80°C, 4–6 hours) .

Alternative Methods

  • Oxidation of Pyrazole Alcohols: Manganese dioxide (MnO₂) oxidizes 4-hydroxymethylpyrazoles to the corresponding aldehydes .

  • Cyclization of Hydrazones: Phenylhydrazones derived from ketones undergo cyclization with DMF/POCl₃ .

Physicochemical Properties

Thermal and Optical Characteristics

PropertyValueSource
Boiling Point479.5±35.0°C
Flash Point243.8±25.9°C
Vapour Pressure0.0±1.2 mmHg (25°C)
Refractive Index1.688

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under strong acidic or alkaline conditions, necessitating storage at 2–8°C.

Chemical Reactivity and Derivative Formation

Aldehyde-Functionalized Reactions

The formyl group undergoes typical aldehyde reactions:

  • Condensation: With amines to form Schiff bases (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde phenylhydrazone) .

  • Oxidation: Potassium permanganate (KMnO₄) converts the aldehyde to a carboxylic acid :

R–CHOKMnO4R–COOH\text{R–CHO} \xrightarrow{\text{KMnO}_4} \text{R–COOH}
  • Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group .

Heterocyclic Derivative Synthesis

Reaction with 2-mercaptoacetic acid yields thiazolidin-4-ones, while condensation with 2-cyanomethyl-4-thiazolinone produces methylene derivatives . These derivatives exhibit enhanced bioactivity compared to the parent compound .

PathogenMIC (µg/mL)Source
Escherichia coli14–78
Staphylococcus aureus12–70
Candida albicans16–100

Mechanistic studies suggest inhibition of microbial cell wall synthesis .

Enzyme Inhibition

The compound inhibits malaria parasite enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) with Ki values of 0.8–1.5 µM.

Applications in Pharmaceutical Development

Drug Precursor Utility

  • Antimalarials: Pyrazole-carbaldehyde hybrids disrupt parasite folate metabolism.

  • Antidiabetics: Derivatives act as α-glucosidase inhibitors (IC₅₀: 3.2 µM) .

  • Anti-inflammatory Agents: COX-2 inhibition (IC₅₀: 1.8 µM) reduces prostaglandin synthesis.

Material Science Applications

Coordination polymers synthesized with Cu²⁺ ions exhibit luminescent properties, potentially useful in optoelectronics .

RiskPrecautionSource
Skin irritationWear nitrile gloves
Eye damageUse safety goggles
Acute toxicity (oral)Avoid ingestion

Environmental Impact

Biodegradation studies show a half-life of 12–15 days in soil, with low bioaccumulation potential (log P = 0.99) .

Recent Advances and Future Directions

  • Nanoformulations: Liposomal encapsulation improves bioavailability by 40%.

  • CRISPR-Cas9 Studies: Gene-editing tools validate pyrazole targets in cancer pathways .

  • Green Synthesis: Ionic liquid-mediated reactions reduce POCl₃ usage by 60% .

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